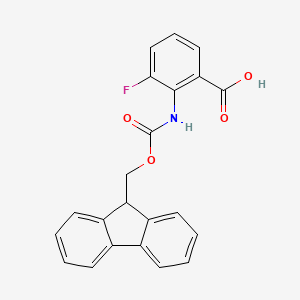
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-fluoro-benzoic acid” is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon . Fluorene derivatives are often used in the synthesis of peptides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using C-H Activation methodology developed by Jin-Quan Yu and coworkers .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Convenient Synthesis : A study described the synthesis of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting the use of 3‐bromopyruvic acid and amino derivatives in the process (Le & Goodnow, 2004).
Application in Biological and Chemical Research
- Development of Fluorescence Probes : Research focused on designing novel fluorescence probes like HPF and APF, which are based on benzoic acid derivatives, for detecting reactive oxygen species in biological systems (Setsukinai et al., 2003).
- Cell Adhesion Processes : Fluoren-9-ylalkanoic and alkylbenzoic acids, structurally similar to the fluorenylmethoxycarbonyl group, were synthesized and found effective in inhibiting neutrophil adherence, thus targeting beta 2-integrins in antiadhesion activity (Hamilton et al., 1995).
Advanced Material Development
- Light-Emitting Diode (LED) Technology : The synthesis and characterization of various derivatives, including those with fluorene and benzophenone moieties, were explored for potential applications in OLEDs due to their significant photophysical properties (Soltani Rad et al., 2014).
- Metal-Ion Sensing : Fluorene-based compounds have been developed for sensing metal ions like zinc, with potential applications in biological imaging and materials science due to their photophysical characteristics (Belfield et al., 2010).
Wirkmechanismus
Target of Action
It is known that this compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis . The Fmoc group acts as a protective group for the amino group during peptide synthesis .
Mode of Action
As an fmoc derivative, it likely interacts with its targets by serving as a protective group during peptide synthesis . The Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions, allowing for the selective deprotection of amino groups .
Biochemical Pathways
Given its role in peptide synthesis, it may indirectly influence various biochemical pathways by modulating the structure and function of synthesized peptides .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, it is primarily designed for use in laboratory settings rather than for ingestion or other routes of administration in living organisms .
Result of Action
As a protective group in peptide synthesis, it plays a crucial role in the successful production of peptides with the desired sequence and structure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Fmoc group is stable under basic conditions but can be removed under mildly acidic conditions . Therefore, the pH of the environment can significantly impact the action of this compound. Additionally, temperature and solvent conditions may also affect its stability and efficacy .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-19-11-5-10-17(21(25)26)20(19)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRIBALTOWHSDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC=C4F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

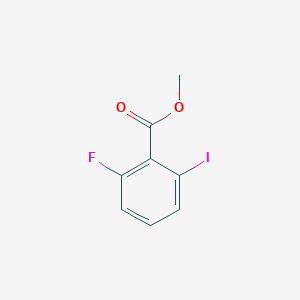
![[(2S,5R)-5-Methyloxan-2-yl]methanamine;hydrochloride](/img/structure/B2404705.png)

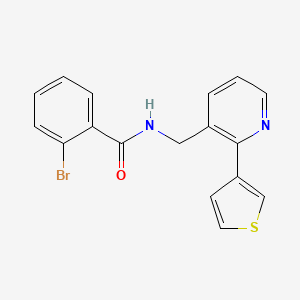
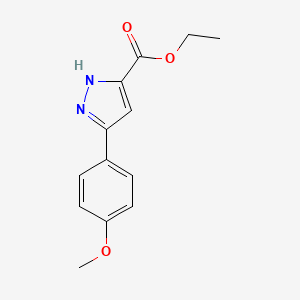
![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
![1-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-phenylpiperazine](/img/structure/B2404716.png)
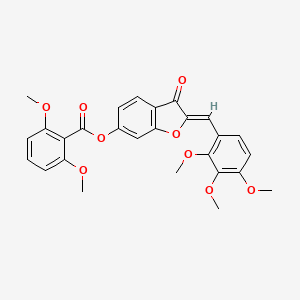
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2404720.png)
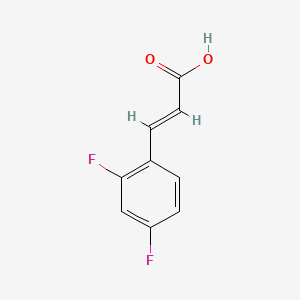

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2404725.png)
